molecular formula C19H31NO5Si B13854115 (aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid

(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid

Cat. No.: B13854115
M. Wt: 381.5 g/mol
InChI Key: JMQUJPSJXXEARF-OAHLLOKOSA-N
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Description

(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including the presence of both silyl and carbamate groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the protection of functional groups, formation of the benzeneacetic acid core, and subsequent introduction of the silyl and carbamate groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

    Substitution: The silyl and carbamate groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzeneacetic acid derivatives and silyl-protected molecules. Examples are:

  • Benzeneacetic acid
  • Silyl-protected amino acids
  • Carbamate-protected phenols

Uniqueness

What sets (aR)-a-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzeneacetic Acid apart is its combination of silyl and carbamate groups, which confer unique reactivity and stability. This makes it a valuable tool in synthetic chemistry and a promising candidate for various research applications.

Properties

Molecular Formula

C19H31NO5Si

Molecular Weight

381.5 g/mol

IUPAC Name

(2R)-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C19H31NO5Si/c1-18(2,3)24-17(23)20-15(16(21)22)13-9-11-14(12-10-13)25-26(7,8)19(4,5)6/h9-12,15H,1-8H3,(H,20,23)(H,21,22)/t15-/m1/s1

InChI Key

JMQUJPSJXXEARF-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)O

Origin of Product

United States

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